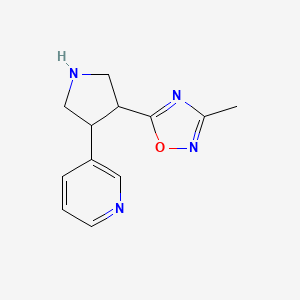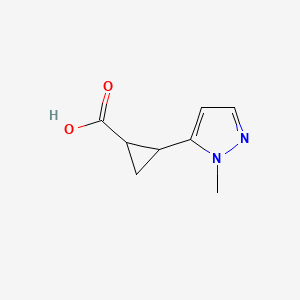![molecular formula C6H6BF5O2S B1434462 [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid CAS No. 871507-70-9](/img/structure/B1434462.png)
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid
Übersicht
Beschreibung
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a boron atom bonded to a phenyl ring, which is further attached to a pentafluorosulfur group. The presence of both boron and sulfur in the molecule allows for a variety of chemical reactions and applications, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid typically involves the use of boronic acids and pentafluorosulfur reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid exerts its effects involves the interaction of the boron atom with biological molecules. In BNCT, the boron atom captures neutrons and undergoes a nuclear reaction that produces high-energy particles, which can destroy cancer cells . The pentafluorosulfur group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dihydroxyboryl-2-[18F]fluorophenylalanine: Used in PET imaging and BNCT.
4-Borono-2-[18F]fluoro-l-phenylalanine: Another compound used in BNCT and PET imaging.
Uniqueness
[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties compared to other boron-containing compounds. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high precision and reliability.
Eigenschaften
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJOBVXWUWODSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)
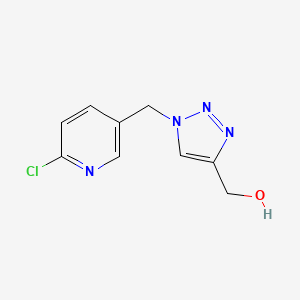
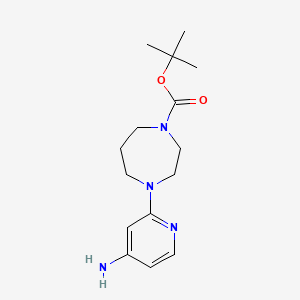
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

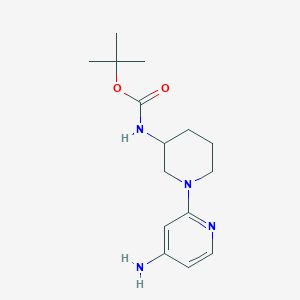
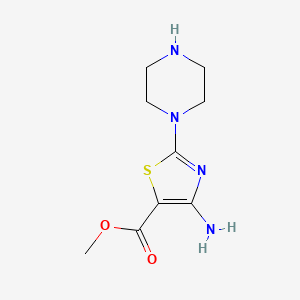
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)
![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)
